![molecular formula C15H14N4O2S B10815923 N,N,5-trimethyl-4-oxo-2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B10815923.png)
N,N,5-trimethyl-4-oxo-2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-638934 is a bioactive small molecule with the chemical formula C₁₉H₂₁N₃O₄S.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for WAY-638934 are not widely documented in publicly available sources. it is typically prepared in a laboratory setting using standard organic synthesis techniques. The compound is often supplied in a solution of dimethyl sulfoxide (DMSO) at a concentration of 10mM
Analyse Chemischer Reaktionen
WAY-638934 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. Detailed information on the specific reactions and products of WAY-638934 is limited in the available literature .
Wissenschaftliche Forschungsanwendungen
WAY-638934 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, WAY-638934 is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. The compound’s unique properties make it a valuable tool for researchers in these fields .
Wirkmechanismus
The mechanism of action of WAY-638934 involves its interaction with specific molecular targets and pathways within cells. While the exact molecular targets and pathways are not fully understood, it is believed that WAY-638934 exerts its effects by modulating the activity of certain enzymes and receptors. This modulation can lead to changes in cellular processes and signaling pathways, ultimately affecting the function and behavior of cells .
Vergleich Mit ähnlichen Verbindungen
WAY-638934 can be compared with other similar bioactive small molecules. Some of these similar compounds include WAY-100635, WAY-161503, and WAY-267464. Each of these compounds has unique properties and applications, but WAY-638934 stands out due to its specific chemical structure and potential research applications. The uniqueness of WAY-638934 lies in its ability to interact with specific molecular targets and pathways, making it a valuable tool for researchers .
Eigenschaften
Molekularformel |
C15H14N4O2S |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N,N,5-trimethyl-4-oxo-2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C15H14N4O2S/c1-8-10-13(20)17-12(9-6-4-5-7-16-9)18-14(10)22-11(8)15(21)19(2)3/h4-7H,1-3H3,(H,17,18,20) |
InChI-Schlüssel |
MWIVJVULMMOSSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)C3=CC=CC=N3)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-((5-(4-Fluorophenyl)-2H-tetrazol-2-yl)methyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10815849.png)
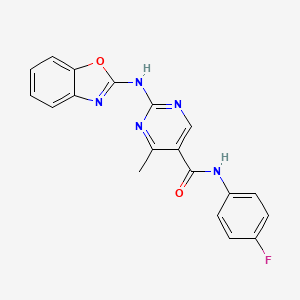
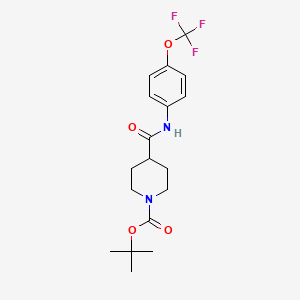
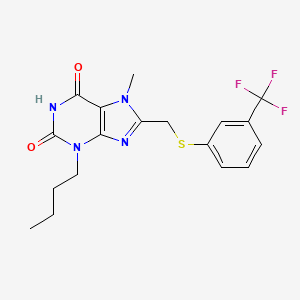
![3-[3-(5-Chloro-3-methyl-1-phenylpyrazol-4-yl)prop-2-enoyl]-6-methylpyran-2,4-dione](/img/structure/B10815869.png)
![2-[(E)-1,3-benzodioxol-5-ylmethylideneamino]oxy-N-(3-methylphenyl)acetamide](/img/structure/B10815870.png)
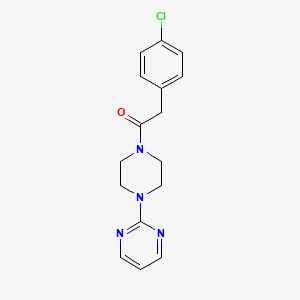
![N-(1,3-benzothiazol-2-yl)-2-[(Z)-benzylideneamino]oxyacetamide](/img/structure/B10815887.png)
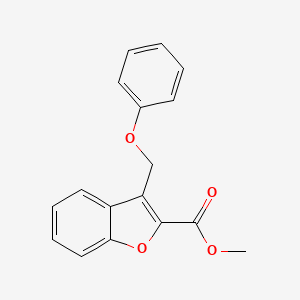
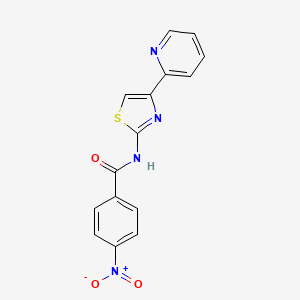

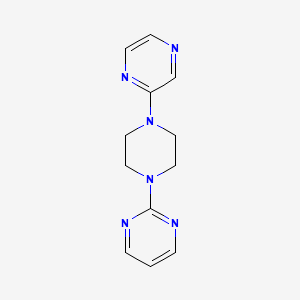
![2-[(1H-1,3-benzodiazol-1-yl)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B10815909.png)